molecular formula C11H7ClF6O2 B14052892 1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14052892
M. Wt: 320.61 g/mol
InChI Key: NGZCYBPRPBKKDJ-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one is a chemical compound with the molecular formula C11H7ClF6O2 It is known for its unique structural features, which include both trifluoromethoxy and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by the introduction of trifluoromethoxy and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways.

Comparison with Similar Compounds

1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C11H7ClF6O2

Molecular Weight

320.61 g/mol

IUPAC Name

1-chloro-1-[3-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6O2/c1-5(19)9(12)6-2-7(10(13,14)15)4-8(3-6)20-11(16,17)18/h2-4,9H,1H3

InChI Key

NGZCYBPRPBKKDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)OC(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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